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Compound of Interest

Compound Name: ATTO 633

Cat. No.: B15556691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye ATTO
633 for super-resolution imaging with Structured Illumination Microscopy (SIM). This document

includes the photophysical properties of ATTO 633, detailed protocols for sample preparation

and imaging of various cellular structures, and a specific application in studying signaling

pathways.

Introduction to ATTO 633 in SIM
ATTO 633 is a red-emitting fluorescent dye that has gained significant popularity in super-

resolution microscopy due to its exceptional photophysical properties.[1][2][3][4] Its strong

absorption, high fluorescence quantum yield, and remarkable photostability make it an ideal

candidate for SIM, a super-resolution technique that requires bright and robust fluorophores to

withstand the intense and patterned illumination.[1][2][3][4] SIM can achieve a two-fold

improvement in spatial resolution compared to conventional fluorescence microscopy, reaching

down to approximately 100 nm. The use of conventional fluorophores like ATTO 633 is a key

advantage of SIM. This allows for the investigation of subcellular structures and dynamic

processes with enhanced detail.

Photophysical Properties of ATTO 633
The selection of a suitable fluorophore is critical for successful SIM imaging. The key

photophysical properties of ATTO 633 are summarized in the table below, making it an
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excellent choice for excitation with common laser lines used in SIM systems.

Property Value Reference

Excitation Maximum (λex) 629 nm [2]

Emission Maximum (λem) 657 nm [2]

Molar Extinction Coefficient (ε) 130,000 M⁻¹cm⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
0.64 [2]

Fluorescence Lifetime (τ) 3.3 ns [2]

Recommended Laser Line
633 nm (HeNe) or 640/642 nm

(Diode)

pH Stability Stable between pH 2 and 11 [1][3]

Experimental Protocols
Here we provide detailed protocols for labeling and imaging specific cellular structures with

ATTO 633 using SIM.

Protocol 1: Imaging the Actin Cytoskeleton with ATTO
633-Phalloidin
This protocol describes the staining of filamentous actin (F-actin) in fixed cells using ATTO 633-

conjugated phalloidin for SIM imaging. Phalloidin is a bicyclic peptide that binds with high

affinity to F-actin.[1]

Materials:

Cells cultured on high-precision glass coverslips (No. 1.5H, 170 µm thickness)

Phosphate-buffered saline (PBS), pH 7.4

4% Paraformaldehyde (PFA) in PBS (freshly prepared)
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0.1% Triton X-100 in PBS

1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

ATTO 633-phalloidin conjugate (e.g., from Sigma-Aldrich or Leica Microsystems)[4]

Methanol (for stock solution)

Mounting medium with the appropriate refractive index for SIM

Procedure:

Cell Culture: Seed cells on high-precision glass coverslips to achieve a confluence of 50-

70% at the time of fixation.

Fixation:

Wash cells twice with pre-warmed PBS.

Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.

Wash cells three times with PBS for 5 minutes each.

Permeabilization:

Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

Wash cells three times with PBS for 5 minutes each.

Blocking:

Incubate cells with 1% BSA in PBS for 30-60 minutes at room temperature to block non-

specific binding sites.

Staining:

Prepare a 200 nM working solution of ATTO 633-phalloidin in 1% BSA in PBS. (Stock

solutions of ATTO 633-phalloidin are often prepared in methanol[1]).
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Incubate cells with the staining solution for 60 minutes at room temperature, protected

from light.

Washing:

Wash cells three times with PBS for 5 minutes each, protected from light.

Mounting:

Mount the coverslip onto a microscope slide using a mounting medium optimized for SIM.

Ensure the refractive index of the mounting medium matches that of the immersion oil.

SIM Imaging:

Use a SIM microscope equipped with a 640/642 nm laser for excitation.

Acquire a Z-stack of images using the appropriate SIM acquisition parameters (e.g., 3-5

grid rotations, 3-5 phases per rotation).

Reconstruct the raw SIM data using the manufacturer's software to generate the super-

resolved image.
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Caption: Workflow for indirect immunofluorescence with ATTO 633 for SIM.
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Protocol 3: Live-Cell Imaging of Mitochondria with ATTO
633-based Probes
This protocol describes the labeling of mitochondria in living cells for dynamic studies using

SIM. This requires a cell-permeant mitochondrial probe conjugated to ATTO 633.

Materials:

Cells cultured on glass-bottom dishes suitable for live-cell imaging

Live-cell imaging medium (e.g., phenol red-free DMEM)

ATTO 633-conjugated mitochondrial probe (e.g., a custom conjugate or a commercially

available probe)

PBS, pH 7.4

Procedure:

Cell Culture: Seed cells on glass-bottom dishes to achieve 50-70% confluence.

Staining:

Prepare a working solution of the ATTO 633 mitochondrial probe in pre-warmed live-cell

imaging medium. The optimal concentration should be determined empirically to achieve

good signal-to-noise with minimal cytotoxicity.

Remove the culture medium and wash the cells once with pre-warmed PBS.

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂

incubator.

Washing:

Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging

medium.

Add fresh, pre-warmed live-cell imaging medium to the dish.
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Live-Cell SIM Imaging:

Place the dish on the SIM microscope stage equipped with an environmental chamber

(37°C, 5% CO₂).

Use the lowest possible laser power to minimize phototoxicity and photobleaching.

Acquire time-lapse SIM images to observe mitochondrial dynamics.

Reconstruct the raw data to generate super-resolved time-lapse movies.

Experimental Workflow for Live-Cell Mitochondrial Imaging

Cell Preparation Staining Live-Cell Imaging

Cell Culture in Glass-Bottom Dish Incubate with ATTO 633-Mito Probe Wash with Imaging Medium Time-Lapse SIM Acquisition Image Reconstruction

Click to download full resolution via product page

Caption: Workflow for live-cell SIM of mitochondria with an ATTO 633 probe.

Application Example: Imaging EGFR Signaling
Pathway Activation
ATTO 633 can be conjugated to ligands to study receptor-ligand interactions and downstream

signaling events. Here, we outline an approach to visualize the activation of the Epidermal

Growth Factor Receptor (EGFR) signaling pathway. Upon binding of Epidermal Growth Factor

(EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling

cascades.

Protocol Outline:

Prepare ATTO 633-EGF Conjugate: Conjugate ATTO 633 NHS ester to EGF following

standard protein labeling protocols. Purify the conjugate to remove free dye.
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Cell Culture: Culture cells known to express EGFR (e.g., A431 cells) on glass-bottom dishes.

Serum Starvation: Serum-starve the cells for several hours to reduce basal EGFR activity.

Live-Cell Labeling and Stimulation:

Incubate the serum-starved cells with a low concentration of ATTO 633-EGF in live-cell

imaging medium at 37°C.

Perform time-lapse SIM imaging immediately to visualize the binding of EGF to EGFR on

the cell surface and its subsequent internalization.

Fixed-Cell Analysis of Downstream Signaling:

Alternatively, stimulate cells with ATTO 633-EGF for a specific duration (e.g., 5, 15, 30

minutes).

Fix the cells and perform immunofluorescence (Protocol 2) for a downstream signaling

molecule (e.g., phosphorylated ERK) using a primary antibody and a secondary antibody

conjugated to a spectrally distinct fluorophore (e.g., one with green emission).

Acquire multi-color SIM images to correlate the localization of ATTO 633-EGF with the

activation of the downstream signaling pathway.

EGFR Signaling Pathway Activation
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Caption: EGFR signaling pathway initiated by ATTO 633-EGF binding.
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Data Presentation: Quantitative Comparison
Fluorophor
e

Excitation
Max (nm)

Emission
Max (nm)

Molar
Absorptivit
y (M⁻¹cm⁻¹)

Quantum
Yield

Photostabili
ty

ATTO 633 629 657 130,000 0.64 High

Alexa Fluor

647
650 668 270,000 0.33 High

Cy5 649 670 250,000 0.28 Moderate

Note: Photophysical properties can vary slightly depending on the conjugation partner and the

local environment.

Conclusion
ATTO 633 is a high-performance fluorescent dye that is exceptionally well-suited for structured

illumination microscopy. Its brightness, photostability, and spectral properties enable high-

contrast, super-resolution imaging of a wide range of cellular structures and processes. The

protocols provided here offer a starting point for researchers to apply ATTO 633 in their SIM

experiments to gain deeper insights into cellular architecture and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for ATTO 633 in
Structured Illumination Microscopy (SIM)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556691#atto-633-in-structured-illumination-
microscopy-sim]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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